3-(3-Propoxy-phenyl)-propionic acid
Overview
Description
3-(3-propoxyphenyl)propanoic Acid is a chemical compound with the empirical formula C12H17NO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-propanaldehydes has been achieved through a five-step process from aldehydes . Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . The 3-propanoic acid derivatives were then reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .Molecular Structure Analysis
The molecular structure of 3-(3-propoxyphenyl)propanoic Acid can be represented by the SMILES string O=C(O)CCC1=CC=C(OCCC)C(N)=C1 . This string represents the connectivity and orientation of the atoms in the molecule .Physical and Chemical Properties Analysis
3-(3-propoxyphenyl)propanoic Acid is a solid substance . Its molecular weight is 223.27 . The compound’s InChI key is SHDJDZQVTWDCPB-UHFFFAOYSA-N .Safety and Hazards
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
It’s worth noting that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Propoxy-phenyl)-propionic acid. For instance, boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This suggests that the compound’s action could be influenced by the presence of water or other solvents.
Properties
IUPAC Name |
3-(3-propoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14/h3-5,9H,2,6-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKLROGKDZZLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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